

Application Notes: Exogenous C-8 Ceramide-1-Phosphate in Animal Models

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Compound of Interest

Compound Name: C-8 Ceramide-1-phosphate

Cat. No.: B15623502

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Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. As a key signaling molecule, it is involved in cell proliferation, survival, migration, and inflammation.[1][2][3][4] Unlike its precursor ceramide, which is often associated with pro-apoptotic effects, C1P generally promotes cell growth and survival.[5][6] **C-8 Ceramide-1-Phosphate** (C8-C1P) is a synthetic, short-chain analog of the natural long-chain C1P. Its water-soluble nature makes it a valuable tool for in vitro and in vivo studies to investigate the therapeutic potential of modulating C1P signaling pathways.[5][7]

These application notes provide a summary of the key findings, experimental protocols, and signaling pathways associated with the exogenous administration of C8-C1P in animal models, serving as a guide for researchers in this field.

Key Applications and Effects in Animal Models

Exogenous administration of C8-C1P has been investigated in several animal models, demonstrating its potential therapeutic effects in various pathological conditions.

- **Inflammation and Sepsis:** C8-C1P has been shown to reduce the expression of pro-inflammatory cytokines mediated by lipopolysaccharide (LPS), suggesting a potential role in

mitigating inflammatory conditions like sepsis.[8] It can inhibit TLR4-mediated activation of NF-κB, a central regulator of the inflammatory response.[8]

- **Tissue Repair and Angiogenesis:** In a mouse model of hindlimb ischemia, local administration of C8-C1P enhanced leg reperfusion and muscle regeneration.[9] This is attributed to its ability to promote a pro-angiogenic and pro-reparative phenotype in macrophages.[9]
- **Ovarian Protection during Chemotherapy:** Local administration of C1P has been shown to protect the ovarian reserve and function in a mouse model of cyclophosphamide-induced premature ovarian failure.[10] It helps in restoring hormone levels, inhibiting apoptosis of ovarian follicles, and improving stromal vasculature.[10]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of exogenous C8-C1P administration.

Table 1: Effect of C8-C1P on LPS-Induced NF-κB Activation and Cytokine Production in vitro

Cell Type	Treatment	Outcome Measured	Result	Reference
HEK TLR4 cells	10 μM C8-C1P + 100 ng/mL LPS (24h)	NF-κB-dependent SEAP activity	Significant decrease	[8]
Human CD14+ Monocytes	1-20 μM C8-C1P + 10 ng/mL LPS (24h)	CD80 and CD44 expression	Concentration-dependent decrease	[9]
Human CD14+ Monocytes	1-20 μM C8-C1P + 10 ng/mL LPS (24h)	IL-6 secretion	Significant decrease	[9]
J774 Macrophages	C8-C1P + 1 ng/mL LPS	TNF-α production	Inhibition	[9]

Table 2: Pro-survival and Pro-angiogenic Effects of C8-C1P in vitro

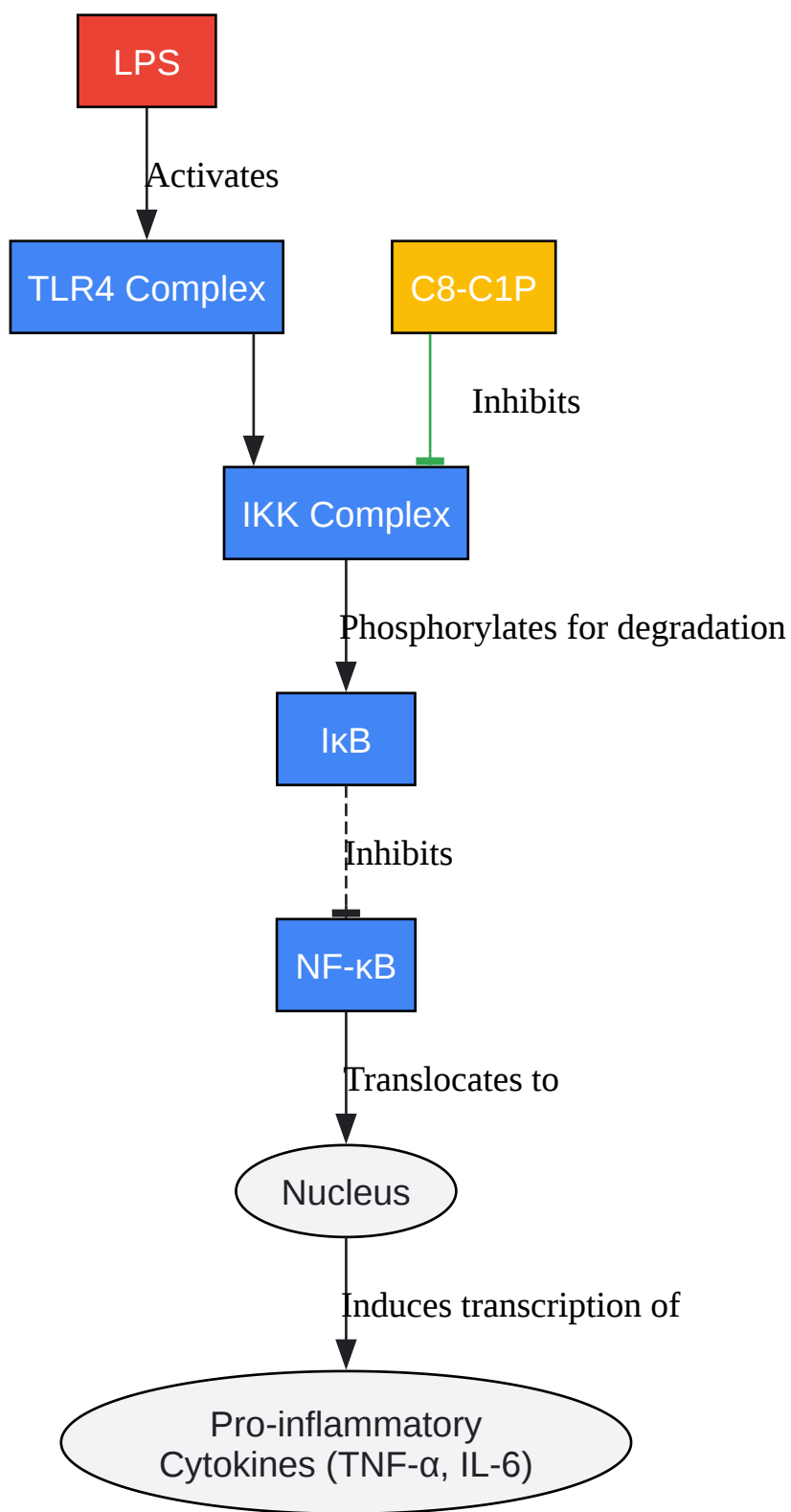
Cell Type	Treatment	Outcome Measured	Result	Reference
Human CD14+ Monocytes	20 μ M C8-C1P	Early apoptosis (Annexin V+)	Significant reduction	[9]
Human CD14+ Monocytes	20 μ M C8-C1P	BCL-2 expression (24h and 48h)	Significant increase	[9]
Human CD14+ Monocytes	20 μ M C8-C1P	Phosphorylated ERK1/2 (15 and 30 min)	Significant increase	[9]
Human Endothelial Colony-Forming Cells (ECFCs)	Conditioned media from C1P-treated macrophages	Pseudo-tubule formation	Increased formation	[9]

Signaling Pathways Modulated by Exogenous C8-C1P

Exogenous C8-C1P exerts its effects by modulating several key intracellular signaling pathways.

C8-C1P Anti-inflammatory Signaling via TLR4/NF- κ B Inhibition

In the context of LPS-induced inflammation, C8-C1P has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. This leads to a reduction in the activation of the transcription factor NF- κ B, which is a master regulator of pro-inflammatory gene expression. The inhibition occurs downstream of TLR4 activation but upstream of I κ B degradation.

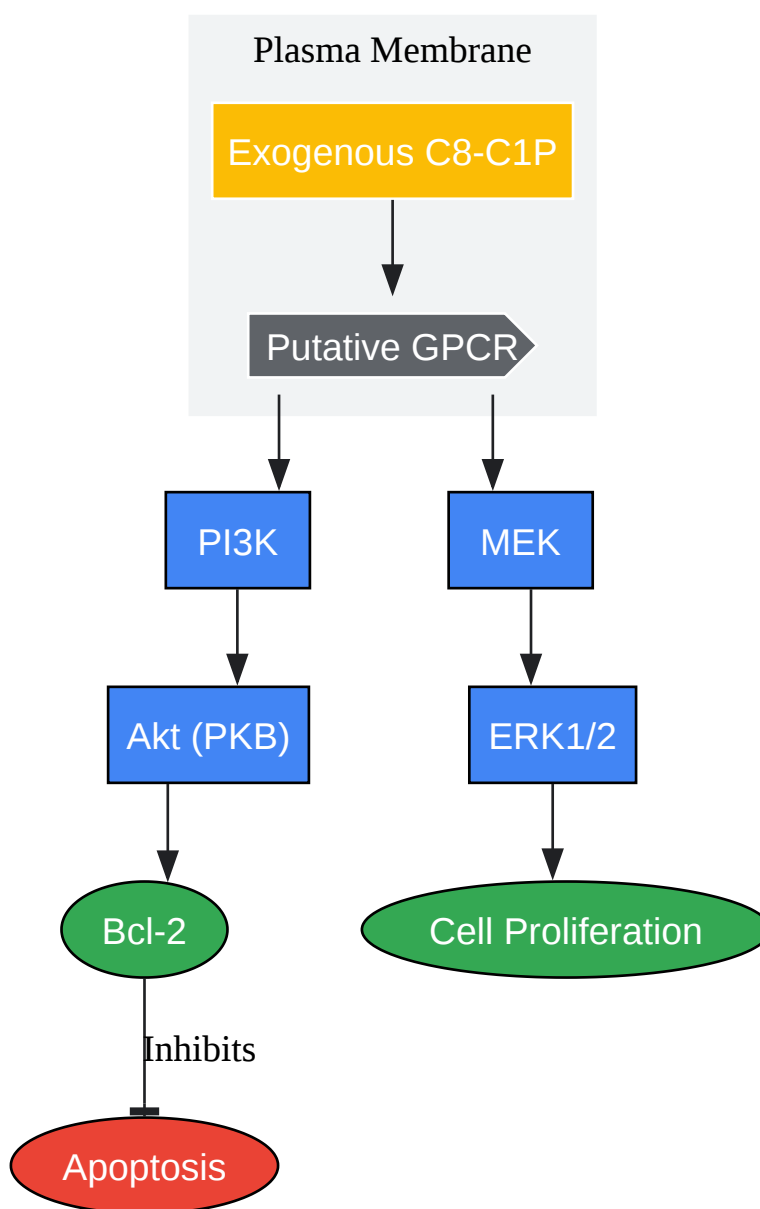


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Figure 1: C8-C1P inhibits LPS-induced inflammatory signaling.

C8-C1P Pro-survival and Mitogenic Signaling

C8-C1P promotes cell survival and proliferation through the activation of the PI3K/Akt and MEK/ERK pathways.[1][5] Activation of Akt leads to the upregulation of anti-apoptotic proteins like Bcl-2, while the ERK pathway is a well-established regulator of cell proliferation.[1][9]



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Figure 2: Pro-survival and mitogenic signaling pathways activated by C8-C1P.

Experimental Protocols

Protocol 1: In Vivo Administration of C8-C1P in a Mouse Model of Premature Ovarian Failure

This protocol is adapted from a study investigating the protective effects of C1P against chemotherapy-induced ovarian damage.[\[10\]](#)

1. Animal Model:

- Use 6-8 week old female mice.
- Induce premature ovarian failure by a single intraperitoneal (IP) injection of cyclophosphamide (75 mg/kg). Control mice receive an equal volume of saline.

2. Preparation of C8-C1P Solution:

- Prepare C8-C1P solutions at concentrations of 0.5 mM and 1 mM in a suitable vehicle (e.g., saline). Note: The original study used C1P, but C8-C1P can be substituted.

3. Administration:

- One hour prior to cyclophosphamide administration, perform a sham surgery to expose the ovaries.
- Administer 5 μ L of the C8-C1P solution (or saline for control groups) via intrabursal injection into both ovaries.

4. Post-Procedure Monitoring and Analysis:

- Euthanize animals two weeks after the procedure.
- Collect blood for hormone level analysis (e.g., estradiol, FSH).
- Collect ovaries and uteri for histological analysis to assess follicular reserve, apoptosis (e.g., TUNEL staining), and tissue morphology.

Protocol 2: Preparation and Administration of Liposomal C8-C1P for In Vitro Studies

This protocol is based on methodologies used for studying the anti-inflammatory effects of C8-C1P on cultured cells.[8]

1. Materials:

- C8-Ceramide-1-Phosphate (C8-C1P)
- Phosphatidylcholine
- Cholesterol
- Chloroform
- Probe sonicator
- Phosphate-buffered saline (PBS)

2. Liposome Preparation:

- In a glass tube, combine C8-C1P, phosphatidylcholine, and cholesterol in a desired molar ratio (e.g., 1:9:1).
- Evaporate the chloroform solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the tube.
- Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
- Rehydrate the lipid film in sterile PBS by vortexing, to the desired final lipid concentration (e.g., 1 mM).
- Sonicate the lipid suspension on ice using a probe sonicator until the solution becomes clear. This creates small unilamellar vesicles.
- Sterilize the liposome preparation by passing it through a 0.22 μm filter.

3. Cell Treatment:

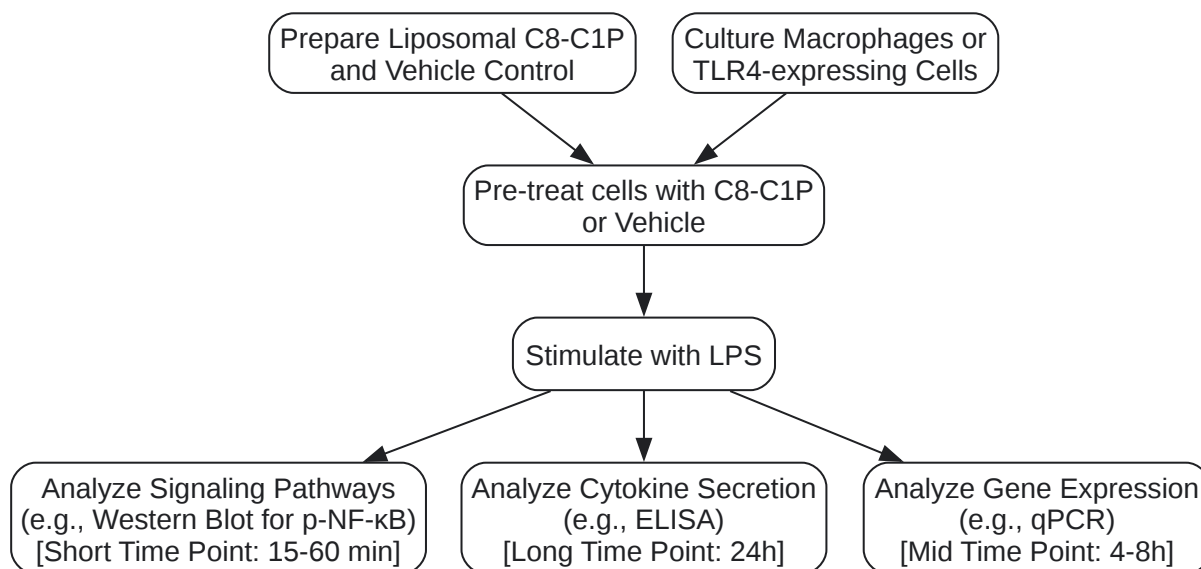
- Serum-starve cells overnight before treatment.
- Treat cells with the desired concentration of liposomal C8-C1P (e.g., 10 μ M) with or without the inflammatory stimulus (e.g., 100 ng/mL LPS).
- "Ghost" liposomes (containing no C8-C1P) should be used as a vehicle control.
- Incubate for the desired time period (e.g., 15 minutes for signaling studies, 24 hours for cytokine analysis).

4. Downstream Analysis:

- For cytokine analysis: Collect the conditioned medium and perform ELISAs for cytokines such as TNF- α , IL-6, and IL-8.[8]
- For signaling pathway analysis: Lyse the cells and perform Western blotting for phosphorylated and total proteins of interest (e.g., p-ERK, p-p38, p-JNK, p-p65 NF- κ B).[8]
- For NF- κ B transcriptional activity: Utilize a reporter assay, such as a secreted alkaline phosphatase (SEAP) reporter under the control of an NF- κ B-inducible promoter.[8]

Experimental Workflow for Assessing Anti-inflammatory Effects

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of C8-C1P.



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Figure 3: Workflow for in vitro analysis of C8-C1P's anti-inflammatory effects.

Conclusion

Exogenous C8-C1P is a potent bioactive lipid with demonstrated therapeutic potential in animal models of inflammation, tissue ischemia, and chemotherapy-induced damage. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and ERK underscores its importance as a research tool and potential drug candidate. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of C8-C1P in various physiological and pathological contexts.

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